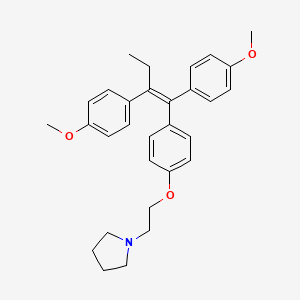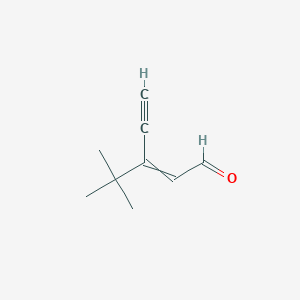
3-tert-Butylpent-2-en-4-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butylpent-2-en-4-ynal is an organic compound with the molecular formula C9H12O. It is characterized by the presence of a tert-butyl group attached to a pent-2-en-4-ynal backbone. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylpent-2-en-4-ynal typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of a suitable precursor with a strong base such as sodium amide (NaNH2) in liquid ammonia.
Addition of the Aldehyde Group: The next step involves the addition of the aldehyde group. This can be done using a formylation reaction, where a formyl group is introduced into the molecule using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Alkene: The final step involves the formation of the alkene group. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butylpent-2-en-4-ynal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The alkyne group can undergo nucleophilic substitution reactions with reagents like sodium azide (NaN3) to form azides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-tert-Butylpent-2-en-4-ynoic acid.
Reduction: 3-tert-Butylpent-2-en-4-ene or 3-tert-Butylpentane.
Substitution: 3-tert-Butylpent-2-en-4-ynyl azide.
Wissenschaftliche Forschungsanwendungen
3-tert-Butylpent-2-en-4-ynal has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-tert-Butylpent-2-en-4-ynal involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.
Alkyne Group: Can undergo cycloaddition reactions, forming new carbon-carbon bonds.
Alkene Group: Can participate in electrophilic addition reactions, leading to the formation of various adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butylpent-2-en-4-yn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
3-tert-Butylpent-2-en-4-yn-1-amine: Similar structure but with an amine group instead of an aldehyde.
3-tert-Butylpent-2-en-4-yn-1-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
3-tert-Butylpent-2-en-4-ynal is unique due to the presence of an aldehyde group, which imparts distinct reactivity compared to its alcohol, amine, and thiol analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
38764-85-1 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3-tert-butylpent-2-en-4-ynal |
InChI |
InChI=1S/C9H12O/c1-5-8(6-7-10)9(2,3)4/h1,6-7H,2-4H3 |
InChI-Schlüssel |
WVFVOUCCZNGQFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=CC=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


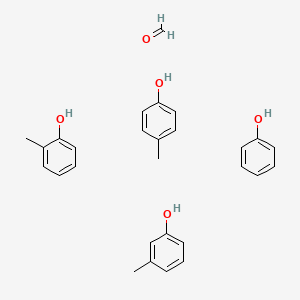
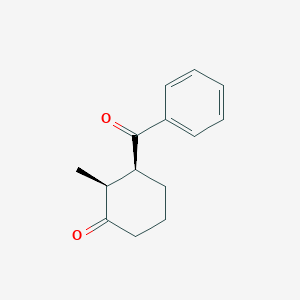
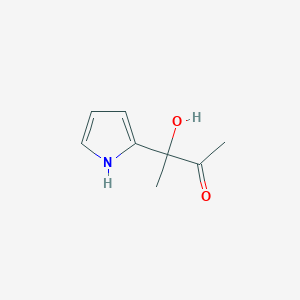
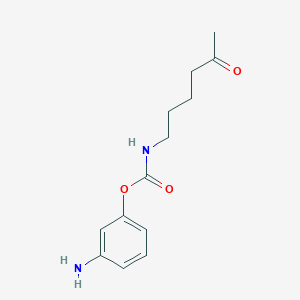

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
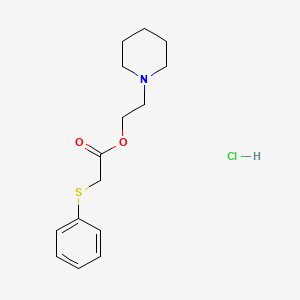
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
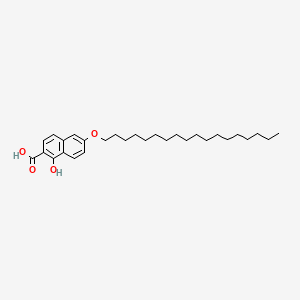
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
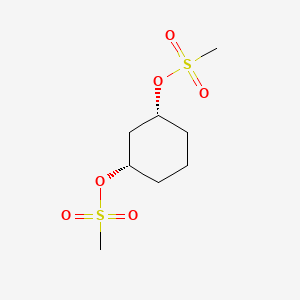
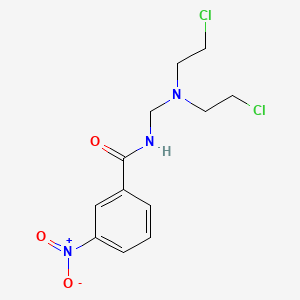
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
